2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride
CAS No.: 1337880-53-1
Cat. No.: VC0164278
Molecular Formula: C6H7BrClNOS
Molecular Weight: 256.542
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1337880-53-1 |
---|---|
Molecular Formula | C6H7BrClNOS |
Molecular Weight | 256.542 |
IUPAC Name | 2-bromo-1-(4-methyl-1,3-thiazol-2-yl)ethanone;hydrochloride |
Standard InChI | InChI=1S/C6H6BrNOS.ClH/c1-4-3-10-6(8-4)5(9)2-7;/h3H,2H2,1H3;1H |
Standard InChI Key | AVXRKESGISFPRG-UHFFFAOYSA-N |
SMILES | CC1=CSC(=N1)C(=O)CBr.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Bromo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride features a thiazole heterocyclic core with a methyl substituent at the 4-position and a 2-bromoethanone group attached to the 2-position of the thiazole ring. The presence of the bromine atom at the α-carbon of the ketone functionality significantly enhances the compound's reactivity, particularly in nucleophilic substitution reactions. The hydrochloride salt form improves stability and solubility characteristics compared to the free base.
The compound's structural features, including the thiazole ring and the bromoketone moiety, make it a versatile synthetic intermediate with potential for diverse chemical transformations. The thiazole ring, containing both sulfur and nitrogen atoms, contributes to the compound's ability to participate in various binding interactions with biological targets, enhancing its potential in medicinal chemistry applications.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 2-Bromo-1-(4-Methylthiazol-2-yl)ethanone Hydrochloride
Property | Characteristics |
---|---|
Appearance | Crystalline solid |
Melting Point | 132-134°C |
Solubility | Soluble in polar solvents (methanol, ethanol, DMSO) |
Reactivity | Highly reactive at the α-bromo position |
Stability | Sensitive to light and moisture; stable under standard storage conditions |
Key Functional Groups | Thiazole ring, α-bromoketone, methyl substituent |
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride typically involves the bromination of the corresponding non-brominated precursor. This process is conducted under controlled conditions to ensure selective bromination at the α-position of the ketone group. The reaction is generally carried out in the presence of brominating agents such as bromine or N-bromosuccinimide (NBS) in appropriate solvents like acetic acid or chloroform .
The typical synthetic pathway involves maintaining controlled temperature and continuous stirring until the desired product is formed. The reaction conditions must be carefully monitored to prevent over-bromination or formation of undesired side products. Following the bromination step, the hydrochloride salt is typically formed through treatment with hydrochloric acid.
Specific Synthetic Routes
A representative synthesis pathway can be derived from analogous bromoketone compounds described in the literature. For instance, the synthesis of 2-bromo-1-[4-(tosyl amino)phenyl]ethanone involves treating the corresponding ethanone derivative with bromine water in chloroform, providing a model for the synthesis of structurally similar compounds .
Another relevant synthetic route involves radical bromination methods. As demonstrated in related research, bromination of methyl 3-oxobutanoate can be used to construct methyl 2-bromo-3-oxobutanoate, which can subsequently react with thiourea to form thiazole intermediates . This approach provides a valuable alternative pathway for the synthesis of bromo-substituted thiazole derivatives.
Table 2: Comparison of Synthetic Methods for 2-Bromo-1-(4-Methylthiazol-2-yl)ethanone Hydrochloride
Method | Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|
Direct Bromination | Br₂, CHCl₃ | Room temperature, stirring | Simple procedure, readily available reagents | Potential for multiple bromination |
NBS Bromination | NBS, Solvent | Mild conditions | Selective bromination, fewer side reactions | Higher cost of reagents |
Radical Bromination | Radical initiator, Br₂ | Controlled temperature | Scalable, efficient | Requires careful control of reaction conditions |
Chemical Reactivity
Nucleophilic Substitution Reactions
The defining characteristic of 2-bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride is its high reactivity toward nucleophilic substitution at the α-carbon. The bromine atom serves as an excellent leaving group, facilitating reactions with various nucleophiles such as amines, thiols, and alkoxides. These substitution reactions are valuable for introducing diverse functional groups, which can lead to compounds with different biological activities.
A particularly important nucleophilic substitution reaction involves the treatment of bromoketones with thiourea to form aminothiazole derivatives. This reaction represents a fundamental transformation in heterocyclic chemistry and has been demonstrated in related compounds, such as the reaction of 2-bromo-1-[4-(tosyl amino)phenyl]ethanone with thiourea to produce 4-[4-(tosyl amino)phenyl]thiazol-2-amine .
Additional Reaction Pathways
Beyond nucleophilic substitution, 2-bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride can participate in various other reactions, including:
-
Oxidation reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
-
Reduction reactions: The carbonyl group can be reduced to form alcohols.
-
Condensation reactions: The carbonyl group can participate in condensation reactions with nucleophiles containing nitrogen or oxygen.
These diverse reaction pathways make 2-bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride a versatile building block for the synthesis of complex heterocyclic systems with potential biological activities.
Research Applications
Medicinal Chemistry Applications
2-Bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride serves as a valuable intermediate in the synthesis of pharmaceutical compounds with diverse biological activities. The thiazole scaffold is present in numerous biologically active compounds, and the bromoketone functionality provides a versatile handle for structural modifications.
Research has shown that thiazole derivatives similar to 2-bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride exhibit potential antimicrobial, antifungal, and anticancer activities . These compounds are particularly valuable in medicinal chemistry due to their ability to interact with various biological targets and their synthetic versatility.
Antiviral Research
Thiazole derivatives have demonstrated significant antiviral properties, particularly against flaviviruses. Research indicates that certain thiazole compounds can inhibit flavivirus envelope proteins (E proteins), which play a pivotal role in virus assembly, morphogenesis, and infection of host cells .
Studies have shown that structural modifications of thiazole derivatives can significantly impact their antiviral activity and cytotoxicity. For example, replacing a Michael acceptor with an amide group in certain thiazole derivatives has been shown to enhance antiviral activity while reducing cytotoxicity . Additionally, bromine substitution patterns can influence both biological activity and safety profiles, as one bromine atom may hinder nucleophilic displacement of another bromine atom by biological nucleophiles, potentially lowering cytotoxicity .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride and related compounds is crucial for optimizing their biological activities. Research has shown that the central thiazole ring is a key structural element for antiviral activity in related compounds .
The specific position and number of bromine atoms can significantly impact biological activity. Docking studies suggest that bromine atoms may fit into specific regions of target proteins, resulting in enhanced binding interactions and stronger biological activity . These findings highlight the importance of precise structural features in determining the biological properties of thiazole derivatives.
Comparison with Similar Compounds
Structural Analogues
Several structural analogues of 2-bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride have been reported, each with distinct properties and applications. These include:
-
1-(2-Bromo-4-methylthiazol-5-yl)ethanone - An isomer with a different substitution pattern on the thiazole ring
-
2-Bromo-1-(2,5-dichlorothien-3-yl)ethanone - A related compound with a thiophene ring instead of thiazole
-
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues - More complex thiazole derivatives with additional heterocyclic components
Table 3: Comparison of 2-Bromo-1-(4-Methylthiazol-2-yl)ethanone Hydrochloride with Related Compounds
Compound | Key Structural Features | Distinctive Properties | Research Applications |
---|---|---|---|
2-Bromo-1-(4-methylthiazol-2-yl)ethanone HCl | 4-Methylthiazole with 2-bromoethanone at position 2 | Versatile synthetic intermediate | Medicinal chemistry, heterocyclic synthesis |
1-(2-Bromo-4-methylthiazol-5-yl)ethanone | Bromine on thiazole ring; different carbonyl position | Different reactivity profile | Alternative synthetic pathways |
2-Bromo-1-(2,5-dichlorothien-3-yl)ethanone | Thiophene core with chloro substituents | Altered electronic properties | Different biological target specificity |
Compound 36 (Dibromo-substituted thiazole) | Multiple bromine atoms | Enhanced stability, lower cytotoxicity | Promising antiviral activity |
Uniqueness and Advantages
2-Bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for halogen bonding and increases its versatility in synthetic applications. Unlike some related compounds, the specific arrangement of functional groups in this compound allows for selective reactions and targeted modifications.
The potential advantages of this compound in research applications include its synthetic versatility, its potential role as a building block in medicinal chemistry, and its unique reactivity profile that allows for diverse chemical transformations.
Industrial and Practical Applications
Pharmaceutical Development
In pharmaceutical development, 2-bromo-1-(4-methylthiazol-2-yl)ethanone hydrochloride serves as a valuable intermediate in the synthesis of drug candidates. The thiazole scaffold is present in numerous pharmaceuticals, and the bromoketone functionality provides a versatile handle for introducing diverse structural elements.
The compound's potential applications extend to the development of antiviral agents, particularly those targeting flaviviruses. Research has shown that thiazole derivatives can inhibit yellow fever virus replication with EC50 values in the low micromolar range , highlighting their potential in antiviral drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume